Cas no 1231953-81-3 (1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1))

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) structure
1231953-81-3 structure
商品名:1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1)
CAS番号:1231953-81-3
MF:C14H30IN3
メガワット:367.312575817108
CID:5231357

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) 化学的及び物理的性質

名前と識別子

    • N,N-diethyl-4-{[(isopropylimino)methylene]amino}-N-methylpentan-1-aminium iodide
    • diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
    • diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azaniumiodide
    • 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1)
    • インチ: 1S/C14H30N3.HI/c1-7-17(6,8-2)11-9-10-14(5)16-12-15-13(3)4;/h13-14H,7-11H2,1-6H3;1H/q+1;/p-1
    • InChIKey: RXCFBQSRNHMQTJ-UHFFFAOYSA-M
    • ほほえんだ: [I-].[N+](C)(CC)(CC)CCCC(C)N=C=NC(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 248
  • トポロジー分子極性表面積: 24.7

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-41494-10.0g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
10.0g
$1101.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01083298-5g
Diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3 95%
5g
¥4235.0 2023-04-04
Enamine
EN300-41494-0.25g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
0.25g
$92.0 2023-02-10
Enamine
EN300-41494-5.0g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
5.0g
$743.0 2023-02-10
Enamine
EN300-41494-0.5g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
0.5g
$175.0 2023-02-10
Enamine
EN300-41494-1.0g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
1.0g
$256.0 2023-02-10
Enamine
EN300-41494-0.05g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
0.05g
$64.0 2023-02-10
Enamine
EN300-41494-2.5g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
2.5g
$503.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01083298-1g
Diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3 95%
1g
¥1456.0 2023-04-04
Enamine
EN300-41494-0.1g
diethyl(methyl)[4-({[(propan-2-yl)imino]methylidene}amino)pentyl]azanium iodide
1231953-81-3
0.1g
$66.0 2023-02-10

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) 関連文献

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1)に関する追加情報

Introduction to 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) (CAS No. 1231953-81-3)

1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1), identified by the CAS number 1231953-81-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly its quaternary ammonium core and the presence of a carbonimidoyl group, make it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the carbonimidoyl moiety at the 4-position of the pentanaminium backbone introduces a high degree of functional flexibility, allowing for further derivatization and customization. This structural motif has been increasingly studied for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for the development of novel therapeutic agents.

In recent years, there has been a growing interest in the use of nitrogen-containing heterocycles as pharmacophores due to their ability to modulate biological processes effectively. The carbonimidoyl group in 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) is particularly noteworthy as it can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, depending on the molecular environment. These properties are crucial for designing molecules that can bind tightly to biological targets with high specificity.

The iodide salt form of this compound enhances its solubility in polar solvents, which is advantageous for both synthetic and pharmaceutical applications. This solubility profile allows for easier formulation and administration in various experimental settings, including in vitro assays and preclinical studies. Additionally, the stability of the iodide salt under standard storage conditions makes it a reliable material for long-term research and development purposes.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) with high accuracy. These computational studies have revealed that the quaternary ammonium core and the carbonimidoyl group are key interaction points with potential biological targets. For instance, simulations have shown that this compound can effectively bind to certain enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator.

The pharmaceutical industry has been particularly interested in nitrogen-containing heterocycles due to their broad spectrum of biological activities. Studies have indicated that compounds with similar structural motifs to 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. While further research is needed to fully elucidate the therapeutic potential of this specific compound, preliminary findings are encouraging.

One of the most exciting aspects of working with compounds like 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (1:1) is the opportunity to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into how specific functional groups contribute to biological activity. This iterative process is essential for optimizing drug candidates and developing molecules with improved efficacy and safety profiles.

The role of N,N-diethyl-N-methyl substituents in this compound is also worth mentioning. These groups not only contribute to the overall charge distribution but also influence the conformational flexibility of the molecule. This flexibility can be exploited to enhance binding affinity or improve pharmacokinetic properties. Additionally, these substituents can be easily modified or replaced with other functional groups to tailor the properties of the compound for specific applications.

In conclusion, 1-Pentanaminium, N,N-diethyl-N-methyl-4-[[(1-methylethyl)carbonimidoyl]amino]-, iodide (CAS No. 1231953-81-3) represents a fascinating example of how nitrogen-containing heterocycles can be leveraged for pharmaceutical development. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research in this area continues to evolve, this compoundand its derivatives are likely to play an important role in shaping future therapeutic strategies.

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